molecular formula C6H8ClNO B1254761 3-Aminophenol hydrochloride CAS No. 51-81-0

3-Aminophenol hydrochloride

Cat. No.: B1254761
CAS No.: 51-81-0
M. Wt: 145.59 g/mol
InChI Key: DCBCSMXGLXAXDM-UHFFFAOYSA-N
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Description

3-Aminophenol hydrochloride, also known as 3-hydroxyaniline hydrochloride, is an organic compound with the chemical formula C6H8ClNO. It is the hydrochloride salt of 3-aminophenol, which is an aromatic amine and a phenol. This compound is typically found as white prisms and is known for its stability when exposed to air, unlike its isomers 2-aminophenol and 4-aminophenol .

Scientific Research Applications

3-Aminophenol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

3-Aminophenol hydrochloride may form combustible dust concentrations in air. It is harmful if swallowed or inhaled. It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation. The compound should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Biochemical Analysis

Biochemical Properties

3-Aminophenol hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and cytochrome P450, which facilitate its oxidation and subsequent reactions . The compound can form hydrogen bonds and participate in nucleophilic substitution reactions due to its amino and hydroxyl groups. These interactions are crucial for its role in the synthesis of fluorescent dyes and pharmaceuticals .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of reactive oxygen species (ROS) and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis . The compound also undergoes redox cycling, generating ROS that can lead to oxidative damage in cells . These interactions result in changes in gene expression and enzyme activity, contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and alterations in cellular function . These temporal effects are important for understanding its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently . At higher doses, it can cause adverse effects such as methemoglobinemia and oxidative damage to tissues . These dosage-dependent effects are critical for determining safe levels of exposure and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation by cytochrome P450 enzymes to form quinone imine intermediates, which can further react with glutathione and other cellular nucleophiles . These metabolic reactions are essential for its detoxification and excretion. The compound’s metabolism also affects the levels of various metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its amphipathic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in organelles such as mitochondria and the endoplasmic reticulum . These localizations are important for its activity and function, as they determine the sites of its biochemical interactions and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminophenol hydrochloride can be synthesized through the reduction of 3-nitrophenol or via substitution reactions involving resorcinol and ammonium hydroxide . The reduction process typically involves the use of reducing agents such as iron or tin in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is often produced by the caustic fusion of 3-aminobenzenesulfonic acid, which involves heating with sodium hydroxide at high temperatures (around 245°C) for several hours . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents are used, but the compound’s stability makes this less common.

    Reduction: Reducing agents like iron or tin in hydrochloric acid are commonly used.

    Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired product.

Major Products Formed:

Properties

IUPAC Name

3-aminophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBCSMXGLXAXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892453
Record name Phenol, 3-​amino-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-81-0
Record name Phenol, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-​amino-​, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyanilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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